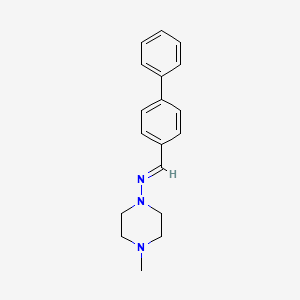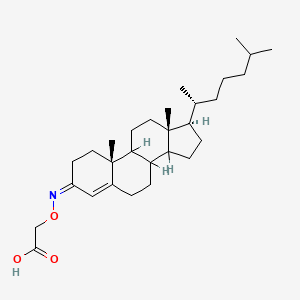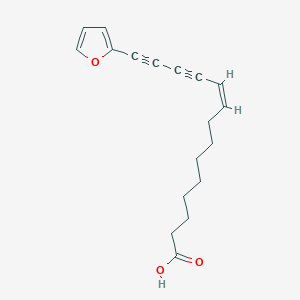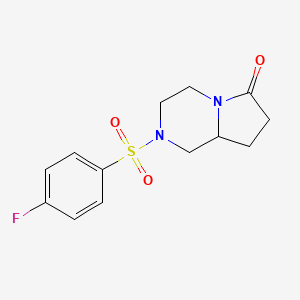
oxomolybdenum;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxomolybdenum;trihydrochloride is a compound that features molybdenum in its oxidation state. Molybdenum is a transition metal known for its high melting point and ability to form stable compounds with various oxidation states. Oxomolybdenum compounds are particularly significant in various chemical processes due to their catalytic properties and ability to participate in redox reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxomolybdenum;trihydrochloride can be synthesized through various methods. One common approach involves the reaction of molybdenum trioxide with hydrochloric acid under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete dissolution and formation of the desired product. Another method involves the direct reaction of molybdenum metal with chlorine gas, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using molybdenum ores. The ores are first roasted to produce molybdenum trioxide, which is then reacted with hydrochloric acid. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Oxomolybdenum;trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states, forming compounds such as molybdenum(VI) oxide.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or carbon monoxide.
Substitution: It can undergo substitution reactions where ligands attached to the molybdenum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen, carbon monoxide, and various organic ligands. Reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
Major products formed from reactions involving this compound include various oxides, chlorides, and organomolybdenum compounds. These products are often used in further chemical synthesis or as catalysts in industrial processes .
Scientific Research Applications
Oxomolybdenum;trihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including oxidation and reduction processes.
Biology: It plays a role in the study of molybdenum-containing enzymes, which are essential for various biological processes.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs and diagnostic tools.
Industry: It is used in the production of high-performance materials, including alloys and catalysts for chemical manufacturing
Mechanism of Action
The mechanism by which oxomolybdenum;trihydrochloride exerts its effects involves its ability to participate in redox reactions. The molybdenum center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial for its role as a catalyst in various chemical reactions. The molecular targets and pathways involved often include interactions with other metal centers, organic ligands, and substrates in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxomolybdenum;trihydrochloride include:
- Molybdenum(VI) oxide
- Molybdenum(V) chloride
- Oxomolybdenum(VI) clusters
Uniqueness
This compound is unique due to its specific combination of molybdenum and chloride ligands, which confer distinct chemical properties. Its ability to participate in a wide range of chemical reactions, coupled with its stability and catalytic activity, makes it particularly valuable in both research and industrial applications .
Properties
Molecular Formula |
Cl3H3MoO |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
oxomolybdenum;trihydrochloride |
InChI |
InChI=1S/3ClH.Mo.O/h3*1H;; |
InChI Key |
PMYHJUNDQXTBNU-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo].Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1241636.png)
![(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indole-6-carboxamide](/img/structure/B1241641.png)
![N,N'-Bis[3-(ethylamino)propyl]-1,4-cyclohexanediamine](/img/structure/B1241642.png)
![[(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl] furan-2-carboxylate](/img/structure/B1241644.png)
![3-[6-[[Cyclohexylmethyl(hydroxy)phosphoryl]methyl]morpholin-3-yl]benzoic acid](/img/structure/B1241646.png)



